molecular formula C19H20O6 B15581537 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Cat. No.: B15581537
M. Wt: 344.4 g/mol
InChI Key: CEBBHGDAHZDJTP-FNORWQNLSA-N
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Description

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone has been reported in Murraya caloxylon and Millettia leucantha with data available.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3/b7-5+

InChI Key

CEBBHGDAHZDJTP-FNORWQNLSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, a natural chalcone (B49325) with significant potential in pharmacological research, particularly in the fields of oncology and drug resistance. This document details its chemical and physical properties, provides a general synthesis protocol, and explores its known biological activities, including its anticancer effects and its role as a Breast Cancer Resistance Protein (BCRP) inhibitor. Furthermore, this guide outlines relevant experimental methodologies and discusses the potential signaling pathways involved in its mechanism of action.

Chemical and Physical Properties

This compound is a flavonoid, a class of natural products known for their diverse biological activities. Its core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 10496-67-0[1][2]
Molecular Formula C₁₉H₂₀O₆[3]
Molecular Weight 344.36 g/mol [3]
Appearance Solid[2]
Color Orange[2]
Solubility Soluble in DMSO[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

While a specific melting point has not been definitively reported in the reviewed literature, its solid appearance at room temperature is noted.

Synthesis

The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

General Experimental Protocol: Claisen-Schmidt Condensation

A general protocol for the synthesis of 2'-hydroxychalcones is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060) in a suitable solvent such as ethanol (B145695) or isopropyl alcohol.

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (B78521) (NaOH), with constant stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude chalcone is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_product Product 2_hydroxy_4_6_dimethoxyacetophenone 2'-Hydroxy-4',6'- dimethoxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation 2_hydroxy_4_6_dimethoxyacetophenone->Claisen_Schmidt 3_4_dimethoxybenzaldehyde 3,4-Dimethoxy- benzaldehyde 3_4_dimethoxybenzaldehyde->Claisen_Schmidt Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Claisen_Schmidt Solvent Solvent (e.g., Ethanol) Solvent->Claisen_Schmidt Target_Chalcone 2'-Hydroxy-3,4,4',6'- tetramethoxychalcone Claisen_Schmidt->Target_Chalcone

Caption: Synthesis of this compound.

Biological Activities and Experimental Protocols

This compound has demonstrated notable biological activities, particularly its anticancer and BCRP inhibitory effects.[2][4]

Anticancer Activity

This chalcone has been reported to exhibit anticancer activity against MCF-7 breast cancer cells.[2][4] The evaluation of anticancer activity typically involves cytotoxicity assays to determine the concentration at which the compound inhibits cancer cell growth.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

BCRP Inhibition

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that can extrude various chemotherapeutic drugs from cancer cells, leading to multidrug resistance. This compound has been identified as an inhibitor of BCRP.[2][4]

This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.

  • Cell Culture: Use a cell line that overexpresses BCRP (e.g., MCF-7/MX) and a parental control cell line (e.g., MCF-7).

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known BCRP inhibitor (positive control).

  • Substrate Addition: Add the BCRP substrate Hoechst 33342 to the cells and incubate.

  • Fluorescence Measurement: Measure the intracellular accumulation of Hoechst 33342 using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the chalcone indicates inhibition of BCRP-mediated efflux. The IC₅₀ value for BCRP inhibition can then be determined.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, studies on structurally similar chalcones suggest potential involvement of key cellular signaling cascades in its anticancer and anti-inflammatory effects.

Chalcones have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][5][6][7]

  • NF-κB Pathway: The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Some chalcones have been found to inhibit the activation of NF-κB, which can lead to the suppression of pro-inflammatory gene expression and the induction of apoptosis in cancer cells.[5][8] Inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]

  • MAPK Pathway: The MAPK pathway, which includes ERK, p38, and JNK, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The modulation of this pathway by chalcones can lead to cell cycle arrest and apoptosis. For instance, some chalcones have been observed to suppress the phosphorylation of p38 MAPK.[1]

The anticancer mechanism of chalcones can also involve the induction of apoptosis through the accumulation of reactive oxygen species (ROS) and the activation of the intrinsic and extrinsic apoptotic pathways.[9]

G cluster_chalcone cluster_pathways Potential Signaling Pathways cluster_cellular_effects Cellular Effects Chalcone 2'-Hydroxy-3,4,4',6'- tetramethoxychalcone NFkB_Pathway NF-κB Pathway Chalcone->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway Chalcone->MAPK_Pathway Modulation Inhibition_of_Inflammation Inhibition of Inflammation NFkB_Pathway->Inhibition_of_Inflammation Induction_of_Apoptosis Induction of Apoptosis NFkB_Pathway->Induction_of_Apoptosis MAPK_Pathway->Induction_of_Apoptosis Anticancer_Activity Anticancer Activity Inhibition_of_Inflammation->Anticancer_Activity Induction_of_Apoptosis->Anticancer_Activity

Caption: Potential signaling pathways of the chalcone.

Conclusion

This compound is a promising natural compound with well-documented anticancer and BCRP inhibitory activities. Its straightforward synthesis and significant biological effects make it a valuable tool for researchers in drug discovery and development. Further investigation into its specific molecular targets and the signaling pathways it modulates will be crucial for elucidating its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future research in this area.

References

biosynthesis pathway of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biosynthesis of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone.

Abstract

Chalcones represent a vital class of natural products, serving as precursors for the vast array of flavonoids in plants. This compound is a specific polymethoxylated chalcone (B49325) whose biosynthetic pathway, while not explicitly elucidated in dedicated studies, can be inferred from the well-established general pathway of chalcone and flavonoid biosynthesis. This guide details the putative biosynthetic route, involving key enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), and various O-Methyltransferases (OMTs). We present a synthesis of the likely enzymatic steps, precursor molecules, and a proposed logical workflow for its formation. This document is intended for researchers in natural product chemistry, plant biology, and drug development, providing a foundational understanding of the biosynthesis of this and related compounds.

Introduction to Chalcone Biosynthesis

Chalcones are aromatic ketones with a 1,3-diaryl-2-propen-1-one backbone that are central to the biosynthesis of flavonoids and isoflavonoids in plants. The biosynthesis of the basic chalcone scaffold begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This activated cinnamic acid derivative then serves as a key substrate for Chalcone Synthase (CHS), the first committed enzyme of the flavonoid pathway. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C15 chalcone skeleton.

The vast diversity of chalcones and their flavonoid derivatives arises from subsequent modifications to this basic structure, including hydroxylation, methylation, glycosylation, and prenylation. These modifications are catalyzed by a range of specific enzymes, such as cytochrome P450 monooxygenases (P450s), O-methyltransferases (OMTs), and glycosyltransferases. For this compound, the key modifications are a hydroxylation at the 2' position and four methylation events at the 3, 4, 4', and 6' positions.

Proposed Biosynthesis Pathway

The biosynthesis of this compound is proposed to proceed through the following stages:

  • Formation of the Cinnamic Acid Precursor: The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA via the sequential action of PAL, C4H, and 4CL.

  • Chalcone Scaffold Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone).

  • Hydroxylation and Methylation: The naringenin chalcone scaffold undergoes a series of hydroxylation and methylation reactions to yield the final product. The precise order of these modifications can vary between plant species and is dependent on the substrate specificity of the involved enzymes. A plausible sequence involves initial hydroxylation followed by sequential methylation.

Below is a DOT language script visualizing the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_condensation Condensation L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic Cinnamic Acid C4H C4H Cinnamic->C4H p_Coumaric p-Coumaric Acid _4CL 4CL p_Coumaric->_4CL p_Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone (4,2',4',6'-Tetrahydroxychalcone) P450 P450 (Hydroxylase) Naringenin_Chalcone->P450 Intermediate_1 Hydroxylated Intermediate OMTs OMTs (Methyltransferases) Intermediate_1->OMTs Intermediate_2 Methylated Intermediates Final_Product 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone Intermediate_2->Final_Product PAL->Cinnamic C4H->p_Coumaric _4CL->p_Coumaroyl_CoA CHS->Naringenin_Chalcone P450->Intermediate_1 OMTs->Intermediate_2

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Properties

The biosynthesis of this specific chalcone relies on several classes of enzymes. The quantitative data for these enzymes can vary significantly based on the plant species and experimental conditions. The following table summarizes representative kinetic data for key enzyme families involved in chalcone biosynthesis.

Enzyme ClassAbbreviationTypical Substrate(s)Typical Product(s)Representative K_m (µM)Representative k_cat (s⁻¹)
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic Acid30 - 3001 - 20
Cinnamate-4-HydroxylaseC4HCinnamic Acidp-Coumaric Acid5 - 500.1 - 5
4-Coumarate-CoA Ligase4CLp-Coumaric Acid, ATP, CoAp-Coumaroyl-CoA10 - 2000.5 - 10
Chalcone SynthaseCHSp-Coumaroyl-CoA, Malonyl-CoANaringenin Chalcone1 - 101 - 5
O-MethyltransferaseOMTHydroxylated Flavonoids, SAMMethylated Flavonoids5 - 1000.01 - 2

Note: The values presented are representative and can vary widely between different organisms and specific enzyme isoforms.

Experimental Protocols

The study of chalcone biosynthesis involves a combination of in vitro and in vivo techniques. Below are generalized protocols for key experiments in this field.

Enzyme Activity Assay for Chalcone Synthase (CHS)

This protocol describes a method to determine the activity of CHS in a plant protein extract.

  • Protein Extraction:

    • Homogenize 1g of plant tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.5, containing 10 mM DTT and 1 mM EDTA).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 10 µM p-Coumaroyl-CoA

      • 30 µM Malonyl-CoA

      • Plant protein extract (10-50 µg of total protein)

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

  • Product Detection and Quantification:

    • Extract the chalcone product with 200 µL of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Detect the chalcone product by its absorbance at ~370 nm.

    • Quantify the product by comparing the peak area to a standard curve of authentic naringenin chalcone.

The following diagram illustrates the general workflow for CHS enzyme analysis.

CHS_Enzyme_Assay_Workflow A Plant Tissue Homogenization B Centrifugation A->B C Crude Protein Extract B->C D Enzyme Assay Incubation (Substrates + Extract) C->D E Reaction Termination & Extraction D->E F HPLC Analysis E->F G Data Analysis (Quantification) F->G

An In-depth Technical Guide to 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone, a natural chalcone (B49325) derivative, for researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity and Synonyms

IUPAC Name: (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one[1]

This compound is a member of the chalcone family, which are precursors to flavonoids and are known for their diverse biological activities.

Synonyms:

  • 2''-Hydroxy-3,4,4'',6''-tetramethoxychalcone[1]

  • (E)-3-(3,4-dimethoxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one[1]

  • CHEMBL243830[1]

  • LMPK12120328[1]

  • NCGC00168895-01[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₆PubChem
Molecular Weight 344.4 g/mol PubChem[1]
XLogP3 3.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 83.5 ŲPubChem[1]
Appearance SolidTargetMol[2]
Color OrangeTargetMol[2]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound can be achieved through the Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060). The following is a representative experimental protocol.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone (1 equivalent)

  • 3,4-Dimethoxybenzaldehyde (1 equivalent)

  • Ethanol (B145695)

  • Potassium Hydroxide (B78521) (50% aqueous solution)

  • Crushed Ice

  • 2 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 eq.) and 3,4-dimethoxybenzaldehyde (1 eq.) in ethanol in a round-bottom flask.

  • Cool the mixture to 5 °C in an ice bath.

  • Slowly add a 50% aqueous solution of potassium hydroxide to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Pour the reaction mixture onto crushed ice.

  • Acidify the mixture to a pH of 3-4 using a 2 M HCl aqueous solution.

  • Filter the resulting solid precipitate.

  • Wash the solid with dilute HCl followed by distilled water.

  • Recrystallize the crude product from ethanol to obtain pure (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one.[3]

G Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2'-Hydroxy-4',6'-dimethoxyacetophenone R Claisen-Schmidt Condensation A->R B 3,4-Dimethoxybenzaldehyde B->R C Ethanol (Solvent) C->R D Potassium Hydroxide (Catalyst) D->R E Room Temperature, Overnight F Pour on Ice G Acidification (HCl) F->G H Filtration G->H I Washing H->I J Recrystallization (Ethanol) I->J P This compound J->P R->F

Caption: Workflow for the synthesis of this compound.

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of this compound against MCF-7 breast cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chalcone compound and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

BCRP Inhibitory Activity Assay

The ability of this compound to inhibit the Breast Cancer Resistance Protein (BCRP) can be determined using a Hoechst 33342 accumulation assay in BCRP-overexpressing cells (e.g., MCF-7/MX).

Materials:

  • MCF-7/MX cells (BCRP-overexpressing) and parental MCF-7 cells

  • Hoechst 33342 (fluorescent BCRP substrate)

  • This compound

  • Fumitremorgin C (positive control BCRP inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Incubate the cells with the chalcone compound or fumitremorgin C for 30 minutes at 37°C.

  • Add Hoechst 33342 to the cells and incubate for another 90 minutes at 37°C.

  • Wash the cells with ice-cold HBSS.

  • Lyse the cells and measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader.

  • An increase in intracellular fluorescence in the presence of the chalcone indicates BCRP inhibition.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an anticancer agent and an inhibitor of the BCRP transporter.[2] While the precise signaling pathways modulated by this specific chalcone are still under investigation, studies on structurally related chalcones suggest potential mechanisms of action.

Many chalcone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4][5] Furthermore, the NF-κB and PI3K/Akt/mTOR signaling pathways are common targets for the anticancer effects of chalcones.[6][7][8] Inhibition of the pro-survival NF-κB pathway can lead to decreased cell proliferation and increased apoptosis.[6][7] Similarly, downregulation of the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, can inhibit tumor growth and survival.[8][9][10]

Based on the known activities of similar compounds, a hypothetical signaling pathway for this compound is proposed below.

G Hypothetical Signaling Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis & Cell Cycle Chalcone This compound IKK IKK Chalcone->IKK PI3K PI3K Chalcone->PI3K Apoptosis Apoptosis Chalcone->Apoptosis CellCycle Cell Cycle Arrest Chalcone->CellCycle IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Genes Pro-survival Genes NFkB_nuc->Genes activates transcription Proliferation Cell Proliferation Genes->Apoptosis inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Proliferation mTOR->Apoptosis inhibits

Caption: Hypothetical signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with significant potential for further investigation in the field of drug discovery. Its demonstrated anticancer and BCRP inhibitory activities, coupled with a straightforward synthetic route, make it an attractive candidate for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a flavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its discovery and history, physicochemical properties, and reported biological effects. Detailed experimental protocols for its synthesis and relevant bioassays are presented, alongside a summary of available quantitative data. Furthermore, this document explores the potential signaling pathways this chalcone (B49325) may influence, offering a foundation for future research and drug development endeavors.

Discovery and History

This compound is recognized as a natural product.[1][2] According to the PubChem database, this chalcone has been reported in the plant species Murraya caloxylon and Millettia leucantha.[3] However, a comprehensive review of the scientific literature did not yield the primary publication detailing its initial isolation and structural elucidation from these natural sources. This indicates that while the compound is known to exist in nature, the seminal discovery and characterization report is not readily accessible in major scientific databases.

The compound is also commercially available through various chemical suppliers. Interestingly, some suppliers categorize it as a "synthetic chalcone," which suggests that it is also produced through chemical synthesis for research and commercial purposes. The discrepancy between its natural occurrence and its classification as a synthetic compound by some vendors likely reflects the reality that for many natural products, chemical synthesis becomes the primary source for obtaining pure material for research, especially if the natural source is scarce or the isolation process is complex.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₀O₆[3]
Molecular Weight 344.36 g/mol [3]
CAS Number 10496-67-0[2]
Appearance Orange Solid[2]
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one[3]

Synthesis

The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. For the synthesis of this compound, the logical precursors would be 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060).

General Experimental Protocol for Claisen-Schmidt Condensation

The following is a general protocol for the synthesis of 2'-hydroxy chalcones, which can be adapted for the synthesis of this compound.[4][5]

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone (1 equivalent)

  • 3,4-Dimethoxybenzaldehyde (1 equivalent)

  • Ethanol (B145695) or Isopropyl Alcohol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxy-4',6'-dimethoxyacetophenone and 1 equivalent of 3,4-dimethoxybenzaldehyde in a suitable alcoholic solvent (e.g., ethanol or isopropyl alcohol).

  • Cool the reaction mixture to 0-5 °C using an ice bath, with continuous stirring.

  • Slowly add a solution of a strong base, such as aqueous NaOH or KOH, to the reaction mixture.

  • Continue stirring the reaction mixture at a low temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by the slow addition of dilute HCl until the pH is acidic.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_hydroxy_4_6_dimethoxyacetophenone 2'-Hydroxy-4',6'- dimethoxyacetophenone Claisen_Schmidt_Condensation Claisen-Schmidt Condensation 2_hydroxy_4_6_dimethoxyacetophenone->Claisen_Schmidt_Condensation 3_4_dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3_4_dimethoxybenzaldehyde->Claisen_Schmidt_Condensation Base_Catalyst Base Catalyst (e.g., NaOH or KOH) Base_Catalyst->Claisen_Schmidt_Condensation Solvent Solvent (e.g., Ethanol) Solvent->Claisen_Schmidt_Condensation Low_Temp Low Temperature (0-5 °C) Low_Temp->Claisen_Schmidt_Condensation Workup Acidic Workup & Purification Claisen_Schmidt_Condensation->Workup Product 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone Workup->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity

Anticancer Activity against MCF-7 Cells

The cytotoxicity of a compound against the human breast adenocarcinoma cell line, MCF-7, is a common preliminary screening for potential anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

  • MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing various concentrations of the chalcone. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

BCRP Inhibitory Activity

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that can efflux a wide range of anticancer drugs, leading to multidrug resistance. The inhibitory effect of a compound on BCRP is often assessed using a dye accumulation assay in cells that overexpress BCRP.

This protocol describes a general method to assess BCRP inhibition using a fluorescent substrate of BCRP, such as Hoechst 33342.[7]

Materials:

  • BCRP-overexpressing cells (e.g., HT29-BCRP) and the corresponding parental cell line (e.g., HT29)

  • Complete cell culture medium

  • Hoechst 33342 (a fluorescent BCRP substrate)

  • This compound

  • Known BCRP inhibitor as a positive control (e.g., Ko143)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed both the BCRP-overexpressing and parental cells in a suitable format (e.g., 96-well plate).

  • Pre-incubate the cells with various concentrations of this compound or the positive control for a defined period (e.g., 30-60 minutes).

  • Add the fluorescent BCRP substrate (e.g., Hoechst 33342) to the wells and incubate for another period (e.g., 60-90 minutes).

  • Wash the cells with cold PBS to remove the extracellular fluorescent substrate.

  • Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.

  • An increase in intracellular fluorescence in the BCRP-overexpressing cells in the presence of the chalcone, compared to the untreated cells, indicates inhibition of the BCRP efflux pump.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated in the scientific literature, research on other structurally similar chalcones provides insights into potential mechanisms of action. Chalcones are known to interact with various cellular signaling pathways, often leading to anticancer and anti-inflammatory effects.[8]

A structurally related compound, 2′-hydroxy-3,6′-dimethoxychalcone, has been shown to affect melanogenesis and inflammation through the modulation of several key signaling pathways.[9] In B16F10 melanoma cells, it influenced the MAPK (ERK, p38, JNK) and PI3K/Akt pathways. Specifically, it was found to increase the phosphorylation of ERK (a negative regulator of melanogenesis) and decrease the phosphorylation of p38 and JNK (positive regulators).[9] In LPS-stimulated RAW 264.7 macrophages, the same chalcone was shown to suppress the phosphorylation of IκBα, p38, ERK, and JNK, which are key components of the NF-κB and MAPK signaling pathways that regulate inflammation.[9]

Given the structural similarities, it is plausible that this compound may also exert its biological effects by modulating these or related signaling pathways.

G cluster_pathways Potential Signaling Pathways Modulated by this compound cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone ERK ERK Chalcone->ERK Modulation p38 p38 Chalcone->p38 Modulation JNK JNK Chalcone->JNK Modulation PI3K PI3K Chalcone->PI3K Modulation IKK IKK Chalcone->IKK Modulation Cellular_Effects Cellular Effects (e.g., Apoptosis, Anti-inflammation) ERK->Cellular_Effects p38->Cellular_Effects JNK->Cellular_Effects Akt Akt PI3K->Akt Akt->Cellular_Effects IkBa IκBα IKK->IkBa Inhibits NFkB NF-κB IkBa->NFkB Sequesters NFkB->Cellular_Effects Transcription

Caption: Plausible signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound is a natural product with reported, yet not fully substantiated in peer-reviewed literature, anticancer and BCRP inhibitory activities. While its presence in certain plant species is documented in chemical databases, the primary literature on its discovery remains elusive. The likely synthetic route via Claisen-Schmidt condensation is well-established for similar compounds.

Future research should focus on several key areas. Firstly, a definitive study on the isolation and characterization of this chalcone from its natural sources would be valuable to confirm its natural product status and provide a basis for comparison with synthetic material. Secondly, rigorous evaluation of its biological activities, including its cytotoxicity against a broader panel of cancer cell lines and its specific mechanism of BCRP inhibition, is warranted. This should include the publication of quantitative data and detailed experimental protocols. Finally, mechanistic studies to identify the specific signaling pathways modulated by this chalcone are crucial to understanding its mode of action and to guide its potential development as a therapeutic agent.

References

A Technical Guide to the Biological Activities of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone and its derivatives. Chalcones, a class of open-chain flavonoids, are recognized for their broad pharmacological potential. This document provides a comprehensive overview of the anticancer, anti-inflammatory, and antimicrobial properties of these specific methoxylated chalcones, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Overview of Biological Activities

This compound and its analogs have demonstrated significant potential in several key areas of therapeutic interest. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are crucial for their bioactivity. These compounds have been reported to exhibit notable anticancer effects against various cell lines, potent anti-inflammatory properties through the modulation of key signaling pathways, and promising antimicrobial activity against a range of pathogens.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compoundMCF-7 (Breast)MTT AssayNot specified, activity reported[1]
2'-hydroxy-2,3,4′,6′-tetramethoxychalconeA549 (Lung)Colony Formation AssayActivity Reported[2]
3-Hydroxy-4,3′,4′,5′-tetramethoxychalconeLung Cancer CellsCytotoxicity AssayPotent Activity[3]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)CCK-8 Assay4.97[4]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)CCK-8 Assay9.43[4]
2'-hydroxy-4-methoxyacetophenone derivative (LY-2)MCF-7 (Breast)Cell Viability Assay4.61 - 9[5]
2'-hydroxy-4-methoxyacetophenone derivative (LY-8)HT29 (Colorectal)Cell Viability Assay4.61 - 9[5]
2'-hydroxy-4-methoxyacetophenone derivative (LY-10)A549 (Lung)Cell Viability Assay4.61 - 9[5]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)Reference
2′-hydroxy-4,3′,4′,6′-tetramethoxychalconeNO, iNOS, COX-2, TNF-α, IL-1β, IL-6 InhibitionBV2 MacrophagesConcentration-dependent inhibition[2][6]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeNO ProductionLPS-activated BV-2 microglial cells1.10[2][6]
2'-hydroxy-3,4,5-trimethoxychalconeNO ProductionLPS-activated BV-2 microglial cells2.26[2][6]
2'-hydroxychalcone derivativesPGE2 ProductionTPA-stimulated rat peritoneal macrophagesPotent Inhibition[7]

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compoundE. coli10[8]
This compoundS. epidermis10[8]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5[9]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125[9]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneEscherichia coli250[9]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-onePseudomonas aeruginosa125[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis via Claisen-Schmidt Condensation

A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.

Protocol for the Synthesis of this compound:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2'-hydroxy-4',6'-dimethoxyacetophenone and one equivalent of 3,4-dimethoxybenzaldehyde (B141060) in ethanol (B145695).

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 50% w/w potassium hydroxide (B78521) (KOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone (B49325).

  • Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by stimulated macrophages.

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the chalcone derivatives for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay Procedure: Mix the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration in the samples using a sodium nitrite standard curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum.

  • Serial Dilution: Perform serial dilutions of the chalcone derivatives in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of 2'-hydroxy-tetramethoxychalcone derivatives are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

These chalcones have been shown to exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][10]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Chalcone 2'-Hydroxy-tetramethoxy chalcone derivatives Chalcone->IKK Inhibition Chalcone->MAPK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Inflammatory_Genes Transcription

Caption: Inhibition of NF-κB and MAPK pathways by 2'-hydroxy-tetramethoxychalcone derivatives.

Anticancer Signaling Pathway

The anticancer activity of these chalcones can be linked to the induction of apoptosis and inhibition of cell proliferation, often through the modulation of similar signaling pathways as in inflammation, leading to cell cycle arrest and programmed cell death.

anticancer_pathway Chalcone 2'-Hydroxy-tetramethoxy chalcone derivatives NFkB_inhibition NF-κB Inhibition Chalcone->NFkB_inhibition Cell_Cycle_Arrest Cell Cycle Arrest Chalcone->Cell_Cycle_Arrest Apoptosis Apoptosis NFkB_inhibition->Apoptosis Proliferation_inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_inhibition Tumor_growth_inhibition Inhibition of Tumor Growth Apoptosis->Tumor_growth_inhibition Proliferation_inhibition->Tumor_growth_inhibition

Caption: Anticancer mechanism of 2'-hydroxy-tetramethoxychalcone derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow start Start synthesis Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification screening Biological Activity Screening purification->screening anticancer Anticancer Assays (MTT, etc.) screening->anticancer Anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) screening->anti_inflammatory Anti-inflammatory antimicrobial Antimicrobial Assays (MIC) screening->antimicrobial Antimicrobial data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis mechanistic_studies Mechanism of Action Studies (Western Blot, etc.) data_analysis->mechanistic_studies end End mechanistic_studies->end

Caption: Workflow for synthesis and evaluation of chalcone derivatives.

This technical guide provides a solid foundation for researchers and professionals in the field of drug discovery and development to understand and further explore the therapeutic potential of this compound and its derivatives. The provided data, protocols, and diagrams serve as a valuable resource for designing and conducting future studies on this promising class of compounds.

References

preliminary cytotoxicity screening of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed public data on the preliminary cytotoxicity screening of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone is limited. This guide has been constructed using data and protocols from published studies on structurally similar and representative hydroxy-methoxychalcones to provide a comprehensive framework for researchers. The methodologies and data presented herein serve as a practical example of the screening process for this class of compounds.

Introduction

Chalcones, belonging to the flavonoid family, are aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system. They are abundant in natural sources such as fruits, vegetables, and spices. The basic chalcone (B49325) scaffold has proven to be a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1]

The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A and B rings of the chalcone backbone plays a critical role in modulating its biological efficacy and mechanism of action.[2] this compound is a natural chalcone that has been identified as having potential anticancer activity against cell lines such as MCF-7 and exhibiting inhibitory effects on Breast Cancer Resistance Protein (BCRP).[3] This guide outlines the fundamental steps and considerations for conducting a preliminary in vitro cytotoxicity screening of this, and related, compounds.

Quantitative Cytotoxicity Data

A critical first step in evaluating a compound's anticancer potential is to determine its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This quantitative measure indicates the concentration of the drug required to inhibit cell proliferation by 50%. The data below is representative of cytotoxicity screenings for various methoxychalcones against different cancer cell lines.

Table 1: Representative Cytotoxicity of Substituted Chalcones Against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeAssayIC50 (µM)Reference
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone)KYSE-450Esophageal Squamous Cell CarcinomaCCK-84.97[4]
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone)Eca-109Esophageal Squamous Cell CarcinomaCCK-89.43[4]
Chalcotanina (2′,3,4-trihydroxy-4′,6′-dimethoxychalcone)MDA-MB-231Triple-Negative Breast CancerMTT42.8[5]
Compound A5MCF-7Breast AdenocarcinomaMTT24.67[6]
Compound B3HelaCervical CancerMTT3.20[6]
Compound B3MCF-7Breast AdenocarcinomaMTT3.85[6]

Note: The IC50 values are highly dependent on the specific cell line, assay method, and incubation time.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate cytotoxicity screening. The following sections describe a standard methodology based on the widely used MTT and CCK-8 assays.[4][5]

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, KYSE-450, Hela) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.

Cytotoxicity Assay (MTT/CCK-8 Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods used to assess cell viability. Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

  • Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The test chalcone is dissolved in a solvent like DMSO to create a high-concentration stock solution. A series of dilutions are prepared in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.5 µM to 100 µM). The medium in the wells is replaced with the medium containing the various concentrations of the chalcone. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, to assess both dose- and time-dependent effects.[4]

  • Reagent Addition:

    • For MTT Assay: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours. Subsequently, the MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • For CCK-8 Assay: CCK-8 solution is added directly to the media in each well, and the plate is incubated for 1-4 hours.[4]

  • Data Acquisition: The absorbance (optical density) is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using software like GraphPad Prism.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity screening experiment.

G General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C1 Culture & Maintain Cancer Cell Lines A1 Seed Cells into 96-Well Plates C1->A1 C2 Prepare Chalcone Stock Solutions (in DMSO) A3 Treat Cells with Serial Dilutions of Chalcone C2->A3 A2 Incubate (24h) for Attachment A1->A2 A2->A3 A4 Incubate for 24h, 48h, or 72h A3->A4 A5 Add Viability Reagent (e.g., CCK-8 / MTT) A4->A5 D1 Measure Absorbance (Microplate Reader) A5->D1 D2 Calculate % Cell Viability vs. Control D1->D2 D3 Determine IC50 Values (Dose-Response Curve) D2->D3

Workflow for Cytotoxicity Screening.
Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][6][7] The diagram below outlines a simplified, common apoptotic pathway that can be investigated following initial cytotoxicity screening.

G Simplified Apoptotic Pathway Induced by Chalcones cluster_stress Cellular Stress Induction cluster_pathway Mitochondrial (Intrinsic) Pathway chalcone Cytotoxic Chalcone ros ↑ Reactive Oxygen Species (ROS) chalcone->ros induces dna_damage DNA Damage chalcone->dna_damage causes bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) ros->bcl2 dna_damage->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Chalcone-Induced Apoptotic Pathway.

Further mechanistic studies, such as flow cytometry for cell cycle analysis and apoptosis (e.g., Annexin V/PI staining), and Western blotting for key protein expression (e.g., Caspases, Bcl-2 family), are necessary to confirm the specific pathways involved.[4][7]

References

Methodological & Application

Synthesis of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone via Claisen-Schmidt Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These scaffolds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a specific methoxylated chalcone (B49325) that has demonstrated notable potential as an anticancer agent and an inhibitor of the Breast Cancer Resistance Protein (BCRP), a key transporter involved in multidrug resistance in cancer cells.[1][2] This document provides a detailed protocol for the synthesis of this compound using the Claisen-Schmidt condensation, along with relevant application notes for researchers in drug discovery and development.

Principle of the Reaction

The synthesis of this compound is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. In this specific synthesis, 2'-hydroxy-4',6'-dimethoxyacetophenone reacts with 3,4-dimethoxybenzaldehyde (B141060) in the presence of a strong base, typically sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The reaction proceeds via an aldol (B89426) condensation mechanism, where the base abstracts an acidic α-proton from the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated chalcone product.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound.

Materials and Reagents
  • 2'-hydroxy-4',6'-dimethoxyacetophenone

  • 3,4-dimethoxybenzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, Buchner funnel, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

Synthesis Procedure
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable volume of ethanol or methanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) or potassium hydroxide dropwise. The amount of base can be varied, but typically 1.5 to 2.5 equivalents are used.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC, using a solvent system such as ethyl acetate/n-hexane (e.g., 3:7 v/v). The reaction time can vary from a few hours to overnight, depending on the specific conditions.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the product to precipitate.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold distilled water to remove any inorganic impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

    • Alternatively, column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in n-hexane can be employed for purification.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

Table 1: Reactants and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
2'-hydroxy-4',6'-dimethoxyacetophenoneC₁₀H₁₂O₄196.19Ketone (Nucleophile)
3,4-dimethoxybenzaldehydeC₉H₁₀O₃166.17Aldehyde (Electrophile)
This compoundC₁₉H₂₀O₆344.36Product
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Characteristic Peaks
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) group protons, and the characteristic α- and β-protons of the enone system. The coupling constant between the α- and β-protons is indicative of the trans configuration.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, methoxy carbons, and the α- and β-carbons of the enone moiety.[3]
IR (cm⁻¹) Absorption bands for the hydroxyl group (O-H stretch), carbonyl group (C=O stretch, typically around 1640-1680 cm⁻¹), carbon-carbon double bond (C=C stretch), and aromatic C-H and C-O stretches.
Mass Spectrometry The molecular ion peak [M]+ corresponding to the molecular weight of the compound (344.36 g/mol ).[3] Fragmentation patterns can provide further structural information.

Note: Specific chemical shifts and peak positions should be determined from the experimental data.

Applications in Research and Drug Development

Anticancer Activity

This compound has been reported to exhibit anticancer activity against various cancer cell lines, including MCF-7 breast cancer cells.[1][2] The cytotoxic effects of chalcones are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The presence and position of methoxy and hydroxyl groups on the aromatic rings are known to significantly influence the anticancer potency of chalcones.

BCRP Inhibition

The Breast Cancer Resistance Protein (BCRP or ABCG2) is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance by actively effluxing a wide range of anticancer drugs from cancer cells. This compound has been identified as an inhibitor of BCRP.[1][2] By inhibiting BCRP, this chalcone has the potential to be used as a chemosensitizer in combination with conventional chemotherapy to overcome drug resistance in cancer treatment. The methoxy groups on the chalcone scaffold are believed to play a critical role in its BCRP inhibitory activity.

Visualizations

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2_hydroxy_4_6_dimethoxyacetophenone 2'-hydroxy-4',6'- dimethoxyacetophenone Enolate Enolate Ion 2_hydroxy_4_6_dimethoxyacetophenone->Enolate + Base 3_4_dimethoxybenzaldehyde 3,4-dimethoxybenzaldehyde Base Base (NaOH or KOH) Aldol_Adduct β-Hydroxy Ketone Enolate->Aldol_Adduct + 3,4-dimethoxybenzaldehyde Chalcone 2'-Hydroxy-3,4,4',6'- tetramethoxychalcone Aldol_Adduct->Chalcone - H₂O (Dehydration)

Caption: Mechanism of Claisen-Schmidt Condensation for Chalcone Synthesis.

Experimental_Workflow Start Start Reactant_Preparation Reactant Preparation (Acetophenone & Benzaldehyde in Ethanol) Start->Reactant_Preparation Base_Addition Slow Addition of Base (NaOH/KOH) Reactant_Preparation->Base_Addition Reaction Stirring at Room Temperature Base_Addition->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Iced Water & Acidification) Monitoring->Workup Reaction Complete Isolation Isolation (Vacuum Filtration) Workup->Isolation Purification Purification (Recrystallization or Column Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Chalcone Synthesis.

Anticancer_Signaling_Pathway Chalcone 2'-Hydroxy-3,4,4',6'- tetramethoxychalcone Cancer_Cell Cancer Cell Chalcone->Cancer_Cell BCRP BCRP Transporter Chalcone->BCRP Inhibits Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Induces Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Induces Chemo_Efflux Chemotherapeutic Drug Efflux BCRP->Chemo_Efflux Drug_Resistance Multidrug Resistance Chemo_Efflux->Drug_Resistance Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Proliferation_Inhibition->Cell_Death

Caption: Postulated Anticancer and BCRP Inhibitory Signaling of the Chalcone.

References

Application of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the comprehensive anticancer mechanisms of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone is limited. The following application notes and protocols are based on the known activities of this compound and structurally related chalcones. The experimental data and signaling pathways are derived from studies on analogous compounds and should be considered as a predictive framework for designing experiments with this compound.

Introduction

This compound is a natural chalcone (B49325) that has been identified to exhibit anticancer properties.[1] Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their potential as anticancer agents due to their diverse pharmacological activities, which include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[2][3] This document provides an overview of the potential applications of this compound in cancer research, along with detailed protocols for its investigation.

Known Anticancer Activity

This compound has been noted for its anticancer activity against MCF-7 breast cancer cells and its function as a Breast Cancer Resistance Protein (BCRP) inhibitor.[1] BCRP is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by extruding chemotherapeutic drugs from cancer cells. Inhibition of BCRP can enhance the efficacy of co-administered anticancer drugs.

Anticipated Biological Effects in Cancer Cell Lines

Based on the activities of structurally similar methoxylated chalcones, this compound is anticipated to exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many chalcone derivatives induce programmed cell death in cancer cells.[2] This is often mediated through the activation of caspase cascades and regulation of the Bcl-2 family of proteins.[3]

  • Cell Cycle Arrest: Chalcones have been shown to cause cell cycle arrest at various phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[4][5]

  • Modulation of Signaling Pathways: The anticancer effects of chalcones are often linked to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6]

  • Generation of Reactive Oxygen Species (ROS): Some chalcones exert their antitumor effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent cell death.[7]

Data Presentation: Cytotoxicity of Structurally Related Chalcones

While specific IC50 values for this compound are not widely reported, the following table summarizes the cytotoxic activities of other methoxylated chalcones in various cancer cell lines to provide a reference for expected potency.

Chalcone DerivativeCancer Cell LineIC50 Value (µM)Reference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-4504.97[7]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)Eca-1099.43[7]
2'-hydroxy 4,4',6'-trimethoxychalcone (FKA)MCF-7Not specified[5]
2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC)MCF-7Not specified[5]
2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC)MDA-MB-231Not specified[5]
Licochalcone AA54946.13[8]
Licochalcone AB-1625.89[8]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the chalcone on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Prepare a stock solution of this compound in DMSO. Further dilute with the complete growth medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of the chalcone. Include a vehicle control (DMSO-treated) and a positive control (e.g., etoposide).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[9][10]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the chalcone induces cell cycle arrest.

Materials:

  • Cancer cells treated with the chalcone

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium (B1200493) Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[11]

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol provides a quantitative measure of apoptosis.

Materials:

  • Cancer cells treated with the chalcone

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the chalcone as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[11]

  • Incubate the cells in the dark for 15 minutes at room temperature.[11]

  • Analyze the stained cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell signaling.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • After treatment with the chalcone, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the protein bands using a chemiluminescence detection system.

Visualizations

Experimental Workflow

G Experimental Workflow for Chalcone Anticancer Activity Screening A Cell Seeding (e.g., MCF-7, A549, etc.) B Treatment with This compound (Dose and Time Course) A->B C MTT Assay (Cytotoxicity, IC50) B->C D Flow Cytometry B->D E Western Blotting B->E F Cell Cycle Analysis (Propidium Iodide) D->F G Apoptosis Assay (Annexin V/PI) D->G H Protein Expression Analysis (e.g., Bcl-2, Caspases, Akt) E->H

Caption: Workflow for assessing chalcone cytotoxicity and mechanism of action.

Hypothesized Signaling Pathway of Chalcone-Induced Apoptosis

G Hypothesized Apoptotic Pathway Induced by Chalcone Chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Casp9 ↑ Cleaved Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: A potential pathway of chalcone-induced apoptosis via ROS generation.

Logical Relationship for Drug Development

G Chalcone in Drug Development Pipeline A In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) B Mechanism of Action Studies (Signaling Pathways, Target ID) A->B C In Vivo Animal Models (Tumor Xenografts) B->C D Lead Optimization (Structure-Activity Relationship) B->D E Preclinical Development C->E D->C

Caption: Logical progression for chalcone-based anticancer drug discovery.

References

Application Notes and Protocols for the Characterization of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the characterization of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone, a natural product with potential anticancer and BCRP inhibitory activities.[1] The protocols outlined below are intended to guide researchers in the synthesis, purification, and structural elucidation of this compound.

Chemical Properties and Structure

PropertyValue
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one[2]
Molecular Formula C₁₉H₂₀O₆[2]
Molecular Weight 344.36 g/mol [3]
CAS Number 10496-67-0[3]
Appearance Orange solid[1]

Synthesis Protocol: Claisen-Schmidt Condensation

A common and effective method for the synthesis of 2'-hydroxychalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde.

Materials:
Experimental Procedure:
  • In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4,6-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

  • To this solution, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture by adding 10% hydrochloric acid (HCl) until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it.

  • The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G Synthesis Workflow Reactants 2'-Hydroxy-4,6-dimethoxyacetophenone + 3,4-Dimethoxybenzaldehyde Reaction Claisen-Schmidt Condensation (24h, RT) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst KOH (40% aq.) Catalyst->Reaction Neutralization Neutralization (10% HCl) Reaction->Neutralization Filtration Filtration and Washing Neutralization->Filtration Purification Silica Gel Chromatography Filtration->Purification Product 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2'-hydroxychalcones, ¹H and ¹³C NMR provide key information about the substitution pattern and stereochemistry.

The ¹H NMR spectrum of 2'-hydroxychalcones is characterized by a downfield signal for the 2'-hydroxyl proton due to intramolecular hydrogen bonding with the carbonyl group. The vinyl protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the E-configuration of the double bond.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'-OH~13.0s-
H-β7.5 - 7.9d~15-16
H-α7.3 - 7.7d~15-16
Aromatic-H6.0 - 7.5m-
OCH₃3.8 - 4.0s-

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the α,β-unsaturated carbons, and the aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~192
C-β~145
C-α~122
Aromatic-C100 - 165
OCH₃55 - 56
  • Sample Preparation: Dissolve 5-10 mg of the purified chalcone (B49325) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass is 344.12598835 Da. HRMS analysis should confirm this value.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Positive Ion Mode ([M+H]⁺): Precursor ion at m/z 345.1333. Expected fragment ions around m/z 327, 191, and 181.[4]

    • Negative Ion Mode ([M-H]⁻): Precursor ion at m/z 343.1187. Expected fragment ions around m/z 328, 315, and 313.[4] The fragmentation of chalcones in MS/MS often involves cleavage of the C-C bonds adjacent to the carbonyl group, leading to characteristic fragments representing the A and B rings.[5]

  • Sample Preparation: Prepare a dilute solution of the chalcone (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • MS/MS: Perform fragmentation of the precursor ion using collision-induced dissociation (CID) to obtain fragment ion spectra.

G Mass Spectrometry Workflow Sample Chalcone Sample LC Liquid Chromatography (C18 column) Sample->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 MS Scan (Determine [M+H]⁺ and [M-H]⁻) Ionization->MS1 MS2 MS/MS Scan (Fragmentation of Precursor Ions) MS1->MS2 Data Data Analysis (Structure Confirmation) MS2->Data

Caption: General workflow for LC-MS analysis of chalcones.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the chalcone.

Chalcones typically exhibit two main absorption bands:

  • Band I: An intense absorption band in the range of 340–390 nm, attributed to the π → π* transition of the cinnamoyl system.

  • Band II: A less intense band between 220–270 nm, resulting from the π → π* transition of the benzoyl moiety. The presence of hydroxyl and methoxy (B1213986) groups is expected to cause a bathochromic (red) shift of these absorption maxima.

  • Sample Preparation: Prepare a stock solution of the chalcone in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for both Band I and Band II.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit anticancer activity.[1] The mechanisms of action for similar chalcones often involve the modulation of key cellular signaling pathways.

Inhibition of Tubulin Polymerization

Many anticancer chalcones exert their effects by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G Tubulin Polymerization Inhibition Chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone Microtubules Microtubule Polymerization Chalcone->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Modulation of the NF-κB Signaling Pathway

Chalcones have also been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. Inhibition of NF-κB can lead to apoptosis.

G NF-κB Pathway Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone IKK IKK Complex Chalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Gene Transcription (Pro-survival, Proliferation) Apoptosis Apoptosis Transcription->Apoptosis Leads to

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone as a Potential HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a natural chalcone (B49325) that has been investigated for its potential anticancer and anti-inflammatory properties.[1][2] Chalcones, a class of compounds belonging to the flavonoid family, have garnered significant interest in drug discovery due to their diverse biological activities.[3][4] Recent studies have highlighted the potential of various chalcone derivatives as inhibitors of histone deacetylases (HDACs).[5][6][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them a compelling target for therapeutic intervention.

These application notes provide a comprehensive overview of the methodologies to investigate the potential of this compound as an HDAC inhibitor. The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development to assess its in vitro and cellular activity. While direct evidence for the HDAC inhibitory activity of this specific chalcone is still emerging, the provided protocols are based on established methods for evaluating other chalcone derivatives with known HDAC inhibitory effects.[5][6]

Data Presentation

The following tables present representative quantitative data for the assessment of a potential HDAC inhibitor, based on values reported for other structurally related chalcones.[5][6]

Table 1: In Vitro HDAC Inhibitory Activity

CompoundTargetIC50 (µM)Assay Type
This compoundTotal HDACsData not yet availableFluorometric Assay
Representative Chalcone 1Total HDACs105 ± 10Whole Cell HDAC Assay[5][8]
Representative Chalcone 2Total HDACs60 - 190Fluorometric Assay[6]
SAHA (Vorinostat)Pan-HDAC0.05 - 0.1Fluorometric Assay

Note: The IC50 values for representative chalcones are provided as a reference for the expected range of activity. The specific activity of this compound needs to be determined experimentally.

Table 2: Cellular Activity Profile

Cell LineAssayParameterResult with Representative Chalcone
HCT116 (Colon Cancer)Cell Viability (MTT Assay)IC50 (µM)~50-150[5]
MCF-7 (Breast Cancer)Cell Viability (MTT Assay)IC50 (µM)Dependent on specific chalcone
HCT116 (Colon Cancer)Western BlotHistone H3 AcetylationIncreased in a dose-dependent manner[5]

Signaling Pathways and Experimental Workflows

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway Chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone HDAC Histone Deacetylase (HDAC) Chalcone->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin HDAC->Chromatin Maintains condensed state AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Promotes open state Chromatin->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

A diagram illustrating the proposed mechanism of action for an HDAC inhibitor.

Experimental_Workflow Experimental Workflow for Evaluating HDAC Inhibitory Potential cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis HDAC_Assay In Vitro HDAC Inhibition Assay IC50_Det IC50 Determination HDAC_Assay->IC50_Det Data_Analysis Data Analysis and Interpretation IC50_Det->Data_Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with Chalcone Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Western_Blot Western Blot for Histone Acetylation Treatment->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

A flowchart outlining the key experimental steps.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HDAC activity assay kits and published studies on chalcone inhibitors.[6]

Materials:

  • This compound

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HeLa or other nuclear extract as a source of HDACs

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing Trichostatin A and a protease)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in HDAC Assay Buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Nuclear extract (as HDAC source)

    • Diluted chalcone or vehicle control (DMSO)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Develop Signal: Add the developer solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate to release the fluorophore.

  • Incubation: Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the chalcone compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability Assay (MTT)

This protocol assesses the cytotoxic effect of the chalcone on cancer cells.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to determine if the chalcone increases the level of acetylated histones in cells, a hallmark of HDAC inhibition.

Materials:

  • Human cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of the chalcone for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-H3 and anti-total-H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities. Normalize the intensity of the acetylated histone band to the total histone band to determine the relative increase in acetylation.

References

Protocol for Assessing the Anti-Angiogenic Activity of 2'-Hydroxy-4'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2'-Hydroxy-4'-methoxychalcone (B191446) (HMC) is a chalcone (B49325) derivative that has demonstrated potential as an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, compounds that can inhibit angiogenesis are of significant interest in the development of novel cancer therapies. HMC has been shown to impede angiogenesis in both in vivo and in vitro models, suggesting its therapeutic potential.[1]

The anti-angiogenic effects of HMC are attributed, at least in part, to its ability to inhibit the proliferation of endothelial cells, the primary cells that form the inner lining of blood vessels.[1] A proposed mechanism for this action involves the inhibition of cyclooxygenase-2 (COX-2) induction, an enzyme implicated in inflammation and angiogenesis.[1] Furthermore, studies on related chalcones suggest that they may exert their anti-angiogenic effects by modulating key signaling pathways involved in blood vessel formation, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

This document provides a comprehensive set of protocols for the systematic evaluation of the anti-angiogenic properties of 2'-Hydroxy-4'-methoxychalcone. The described assays progress from in vitro cellular models to in vivo validation, offering a robust framework for characterizing the compound's efficacy and mechanism of action.

Data Presentation

In Vitro Anti-Angiogenic Activity of a Structurally Related Hydroxychalcone Derivative

The following table summarizes the anti-proliferative activity of a methyl hydroxychalcone, a compound structurally related to 2'-Hydroxy-4'-methoxychalcone, on Human Umbilical Vein Endothelial Cells (HUVECs). This data can serve as a preliminary guide for dose-ranging studies with HMC.

AssayCell LineCompoundIC50Reference
Endothelial Cell ProliferationHUVECMethyl Hydroxychalcone21.16 µg/mL[2]
In Vivo Anti-Tumor and Anti-Angiogenic Activity of 2'-Hydroxy-4'-methoxychalcone

The following table presents the in vivo anti-tumor effects of HMC, which are attributed to its anti-angiogenic activity.

Animal ModelTumor TypeTreatmentDosageDurationEndpoint% InhibitionReference
MiceMurine Lewis Lung CarcinomaSubcutaneous30 mg/kg20 daysTumor Volume27.2%[1]
ICR MiceSarcoma 180Intraperitoneal30 mg/kg10 daysTumor Weight33.7%[1]

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

This assay determines the effect of HMC on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 2'-Hydroxy-4'-methoxychalcone (HMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., WST-1, resazurin)

  • Microplate reader

Protocol:

  • Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

  • Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and allow them to attach overnight.

  • Prepare a stock solution of HMC in DMSO. Further dilute the stock solution in EGM-2 to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.

  • Replace the medium in the wells with 100 µL of medium containing the various concentrations of HMC or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value (the concentration of HMC that inhibits cell proliferation by 50%).

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of HMC to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • Matrigel Basement Membrane Matrix

  • 96-well plates (pre-chilled)

  • 2'-Hydroxy-4'-methoxychalcone (HMC)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10⁵ cells/mL.

  • Incubate the HUVEC suspension with various concentrations of HMC or vehicle control for 30 minutes.

  • Seed 100 µL of the HUVEC suspension onto the solidified Matrigel.

  • Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Visualize the tube network using a phase-contrast microscope or stain the cells with Calcein AM for fluorescent imaging.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of HMC on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 6-well plates

  • Pipette tip (p200) or cell scraper

  • 2'-Hydroxy-4'-methoxychalcone (HMC)

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the center of the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with EGM-2 containing various concentrations of HMC or vehicle control.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different time points and calculate the percentage of wound closure.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of HMC on blood vessel formation on the CAM of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or silicone rings

  • 2'-Hydroxy-4'-methoxychalcone (HMC)

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • On embryonic day 7 or 8, apply a sterile filter paper disc or a silicone ring saturated with a known concentration of HMC or vehicle control onto the CAM.

  • Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.

  • Observe the CAM under a stereomicroscope and capture images.

  • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the effect of HMC on growth factor-induced angiogenesis in a subcutaneous Matrigel plug.

Materials:

  • Matrigel Basement Membrane Matrix

  • Angiogenic growth factor (e.g., bFGF or VEGF)

  • 2'-Hydroxy-4'-methoxychalcone (HMC)

  • Mice (e.g., C57BL/6)

  • Syringes and needles

Protocol:

  • Thaw Matrigel on ice and mix it with an angiogenic growth factor (e.g., bFGF at 150 ng/mL).

  • In the treatment group, add HMC to the Matrigel-growth factor mixture.

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

  • After 7-14 days, excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) using a Drabkin's reagent kit or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.

Visualizations

Experimental Workflow for Assessing Anti-Angiogenic Activity

G cluster_in_vivo In Vivo Assays proliferation Endothelial Cell Proliferation Assay cam Chick Chorioallantoic Membrane (CAM) Assay proliferation->cam tube_formation Tube Formation Assay tube_formation->cam migration Cell Migration Assay migration->cam matrigel_plug Matrigel Plug Assay cam->matrigel_plug Confirm In Vivo Efficacy compound 2'-Hydroxy-4'-methoxychalcone (HMC) compound->proliferation Assess Cytotoxicity & Anti-proliferative Effects compound->tube_formation Evaluate Inhibition of Capillary-like Structure Formation compound->migration Determine Impact on Endothelial Cell Motility

A flowchart of the experimental approach.
Putative Signaling Pathway for the Anti-Angiogenic Action of 2'-Hydroxy-4'-methoxychalcone

G cluster_pathway VEGF Signaling Pathway in Endothelial Cells VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK COX2 COX-2 (Putative Target) ERK->COX2 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Angiogenesis HMC 2'-Hydroxy-4'-methoxychalcone (HMC) HMC->COX2 Inhibition

Potential mechanism of HMC in angiogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this chalcone (B49325) is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) (2'-hydroxy-4',6'-dimethoxyacetophenone) with a substituted benzaldehyde (B42025) (3,4-dimethoxybenzaldehyde).

Q2: Which catalysts are most effective for this synthesis?

A2: Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective catalysts for the Claisen-Schmidt condensation to produce chalcones.[1][2] The choice between them often depends on the specific solvent system and desired reaction kinetics.

Q3: What are the recommended solvents for this reaction?

A3: Protic solvents like ethanol (B145695) and isopropyl alcohol are widely used and have demonstrated good results.[1] The choice of solvent can influence the solubility of reactants and the reaction rate.

Q4: What are the typical yields for this type of chalcone synthesis?

A4: Yields can vary significantly based on the specific reaction conditions. However, with optimized conditions, yields for chalcone synthesis using the Claisen-Schmidt condensation can be quite high, often in the range of 70-95%.[2][3]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (acetophenone and benzaldehyde) and the formation of the chalcone product.

Q6: What are the primary side products I should be aware of?

A6: Common side reactions in the Claisen-Schmidt condensation include the Cannizzaro reaction of the benzaldehyde, self-condensation of the acetophenone, and Michael addition of the enolate to the newly formed chalcone.[4] These can be minimized by carefully controlling the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., old or improperly stored base).Use fresh, high-purity NaOH or KOH.
Insufficient catalyst concentration.Increase the molar ratio of the base to the reactants.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation with TLC.
Short reaction time.Extend the reaction time and continue to monitor progress via TLC.
Impure starting materials.Ensure the purity of the acetophenone and benzaldehyde. Distill the benzaldehyde if necessary.
Formation of Multiple Products Cannizzaro Reaction: Occurs with aldehydes lacking α-hydrogens in the presence of a strong base.Use a lower concentration of the base or add it slowly to the reaction mixture. Running the reaction at a lower temperature can also be beneficial.
Self-Condensation of Ketone: The acetophenone reacts with itself.Use a milder base or a lower concentration of the base.
Michael Addition: The enolate of the acetophenone adds to the α,β-unsaturated carbonyl of the chalcone product.Use a slight excess of the benzaldehyde to ensure complete consumption of the acetophenone enolate. Lowering the reaction temperature can also reduce the rate of this side reaction.[4]
Product is an Oil or Gummy Solid Product is not crystallizing properly.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product can also be effective.
Presence of impurities.Purify the crude product using column chromatography or recrystallization from a different solvent system.
Difficulty in Product Purification Co-precipitation of starting materials or side products.Optimize the recrystallization solvent to ensure that impurities remain in the mother liquor. Column chromatography with an appropriate eluent system (e.g., hexane-ethyl acetate) is a reliable alternative.

Data Presentation

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The following tables provide a summary of how different reaction conditions can affect the outcome of the Claisen-Schmidt condensation for chalcone synthesis.

Table 1: Effect of Different Bases on Chalcone Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
NaOHEthanolRoom Temp.2490-96[2]
KOHEthanolRoom Temp.2488-94[2]
Ba(OH)₂EthanolRoom Temp.2488-98[2]
LiOHMethanolRoom Temp.14890[5]
Ca(OH)₂Ethanol/WaterRoom Temp.-Ineffective[1]

Table 2: Effect of Different Solvents on Chalcone Yield

Solvent Base Temperature (°C) Reaction Time (h) Yield (%) Reference
Isopropyl Alcohol40% aq. NaOH04~95[1]
EthanolNaOHRoom Temp.24High[6]
MethanolNaOHRoom Temp.12-2456-94[7]
Solvent-free (Grinding)Solid NaOHRoom Temp.0.5High[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using NaOH in Ethanol

This protocol is a standard method for the base-catalyzed synthesis of chalcones.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • 3,4-Dimethoxybenzaldehyde (B141060)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 40% w/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with dilute HCl until it is slightly acidic to litmus (B1172312) paper. This will precipitate the crude chalcone.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Solvent-Free Synthesis by Grinding

This method is an environmentally friendly alternative that often results in high yields and shorter reaction times.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • 3,4-Dimethoxybenzaldehyde

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and Pestle

  • Deionized Water

Procedure:

  • Combine Reactants: In a mortar, combine equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid NaOH.

  • Grinding: Grind the mixture vigorously with a pestle for 10-30 minutes at room temperature. The mixture will typically become a paste and may change color.

  • Work-up: Add cold deionized water to the mortar and continue to grind to break up the solid mass.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Purification: Further purify the product by recrystallization from ethanol.

Mandatory Visualization

Below are diagrams illustrating key aspects of the synthesis and potential biological activity of this compound.

experimental_workflow start Start: Reactant Preparation reactants Dissolve Acetophenone & Benzaldehyde in Ethanol start->reactants catalyst Add NaOH Solution reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Pour into Ice Water reaction->workup acidify Acidify with Dilute HCl workup->acidify isolate Vacuum Filtration acidify->isolate purify Recrystallization from Ethanol isolate->purify dry Dry Product purify->dry end End: Pure Chalcone dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Issue check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst solution_reagents Purify/Distill Reagents check_reagents->solution_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time final_check Re-run Reaction & Monitor solution_catalyst->final_check solution_reagents->final_check solution_temp Increase Temperature Gradually optimize_temp->solution_temp solution_time Extend Reaction Time optimize_time->solution_time solution_temp->final_check solution_time->final_check

Caption: Troubleshooting logic for addressing low reaction yields.

signaling_pathway cluster_bcrp BCRP Inhibition cluster_apoptosis Anticancer Activity (MCF7 Cells) chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone bcrp BCRP Transporter chalcone->bcrp Inhibits cell_signaling Cellular Signaling Pathways chalcone->cell_signaling Modulates efflux Drug Efflux bcrp->efflux Mediates drug_resistance Drug Resistance efflux->drug_resistance Leads to apoptosis Apoptosis cell_signaling->apoptosis Induces

Caption: Potential signaling pathways affected by this compound.[8][9]

References

2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling

Q1: What is this compound and what are its key characteristics?

This compound (CAS No: 10496-67-0) is a natural or synthetic chalcone (B49325), a type of organic compound belonging to the flavonoid family.[1] It is recognized for its potential anticancer, anti-inflammatory, and antioxidant properties.[1] Structurally, it is an α,β-unsaturated ketone with a 1,3-diaryl-2-propen-1-one core.[2][3] The compound typically appears as an orange solid.[4] Like other chalcones, it exists as trans and cis isomers, with the trans isomer being more thermodynamically stable.[2][5]

Q2: How should I store the solid (powder) form of the compound?

There are slightly different recommendations for storing the solid compound, so the optimal condition depends on the intended duration of storage.

  • Long-Term Storage (Years): For long-term stability (up to 3 years), it is recommended to store the powder at -20°C.[4]

  • Short-Term Storage (Weeks/Months): For shorter periods, storage at 10°C - 25°C with the container sealed tightly is also suggested.[1]

To ensure maximum stability, it is critical to protect the compound from direct sunlight and moisture.[4] Storing under an inert atmosphere, such as nitrogen, is also advisable.[4]

Q3: What are the best practices for storing solutions of this chalcone?

Solutions are generally less stable than the solid powder.

  • For storage up to one year, solutions should be kept at -80°C.[4]

  • It is best practice to prepare fresh solutions for experiments whenever possible or to use stock solutions that have been stored frozen in single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

Chalcones generally exhibit good solubility in nonprotic organic solvents.[6]

  • Recommended: Dichloromethane, chloroform, ethyl acetate, and Dimethyl Sulfoxide (DMSO).[4][6]

  • Moderate/Low Solubility: They are typically less soluble in polar protic solvents such as methanol (B129727) and ethanol.[6] For in vivo studies, a common practice is to first dissolve the compound in DMSO to create a concentrated mother liquor before further dilution in aqueous buffers.[4]

Q5: What are the primary factors that can cause degradation of this compound?

The stability of chalcones is influenced by several environmental factors:

  • Light (Photodegradation): Exposure to UV radiation can cause photodegradation, including photoisomerization from the more stable trans isomer to the cis isomer.[7][8][9] This can lead to a loss of biological activity and changes in UV absorbance.[7]

  • pH: Chalcones are sensitive to pH. They are most stable in near-neutral conditions (pH > 5).[10] In highly acidic solutions (pH < 3), they can undergo transformations, while alkaline conditions (pH > 8) can lead to the formation of unstable anionic species and rapid degradation.[10][11]

  • Temperature (Thermal Degradation): While generally stable up to their melting point, elevated temperatures can induce thermal decomposition.[6][12] The stability is influenced by the specific substituents on the chalcone structure.[12][13]

Section 2: Troubleshooting Guide - Common Experimental Issues

Q6: My HPLC/LC-MS analysis shows unexpected peaks. What could be the cause?

The appearance of new or unexpected peaks often points to sample degradation.

  • Isomerization: The most common issue is the light-induced isomerization from the trans to the cis form. The two isomers will have different retention times.

  • Degradation Products: Depending on the conditions, you may be observing products of hydrolysis (if exposed to strong acid/base), oxidation, or cyclization into the corresponding flavanone.[14]

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample from solid material to use as a reference.

    • Protect all solutions from light by using amber vials or wrapping them in foil.

    • Ensure the pH of your solvents and buffers is within a stable range (ideally near neutral).

    • Avoid storing solutions at room temperature for extended periods.

Q7: I am observing a color change in my sample solution over time. What does this indicate?

A color change (e.g., fading of the orange/yellow color) is a strong indicator of chemical degradation. Chalcones owe their color to the conjugated π-system of the α,β-unsaturated ketone. Disruption of this system through reactions like hydration, oxidation, or cyclization can lead to a loss of color.[10] This is often accelerated by exposure to light or non-neutral pH.

Q8: The biological activity of my compound seems to decrease after using the same stock solution for a while. Why?

This is a classic sign of poor stability in solution. The decrease in activity is likely due to the degradation of the parent compound into less active or inactive forms (e.g., the cis-isomer or other degradation products). To mitigate this, always store stock solutions at -80°C in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[4]

Q9: I'm having trouble getting consistent results in my experiments. Could storage or handling be the issue?

Yes, inconsistent results are frequently traced back to issues with sample integrity. Use the following workflow to troubleshoot potential problems.

start_node Inconsistent Experimental Results cat_node1 Sample Integrity start_node->cat_node1 Check... cat_node2 Experimental Protocol start_node->cat_node2 Check... cat_node3 Analytical Method start_node->cat_node3 Check... cat_node cat_node check_node check_node action_node action_node check_node1 Solid Compound Storage cat_node1->check_node1 Is it... check_node2 Stock Solution Handling cat_node1->check_node2 Is it... check_node3 Solvent/Buffer pH Appropriate? cat_node2->check_node3 Is the... check_node4 Prolonged Exposure to Light/Heat? cat_node2->check_node4 Is there... action_node5 Run a fresh standard with every batch to confirm integrity cat_node3->action_node5 Action action_node1 Store at -20°C Protect from light/moisture check_node1->action_node1 Solution action_node2 Aliquot & store at -80°C Avoid freeze-thaw cycles Use amber vials check_node2->action_node2 Solution action_node3 Adjust to near-neutral pH if possible check_node3->action_node3 Solution action_node4 Protect samples from light Minimize time at room temp. check_node4->action_node4 Solution

Caption: Troubleshooting logic for inconsistent experimental results.

Section 3: Data Tables & Experimental Protocols

Data Presentation

Table 1: Summary of Recommended Storage Conditions

Form Condition Temperature Duration Reference(s)
Solid (Powder) Long-Term -20°C Up to 3 years [4]
Short-Term 10°C to 25°C Not Specified [1]

| In Solvent | Long-Term | -80°C | Up to 1 year |[4] |

Table 2: Key Factors Influencing Chalcone Stability

Factor Condition Effect Consequence Reference(s)
Light (UV) Exposure Photoisomerization (trans → cis), Photodegradation Loss of activity, altered UV spectrum [7][8][9]
pH Acidic (< 3) Hydration, potential cyclization Degradation, formation of other species [10]
Alkaline (> 8) Formation of unstable anions Rapid degradation [10][11]
Temperature Elevated Heat Thermal decomposition Loss of compound integrity [12][13]

| Oxygen | Presence of O₂ | Oxidation | Formation of oxidative byproducts |[12] |

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in an appropriate container.

  • Dissolution: Add a high-purity solvent, such as DMSO, to dissolve the compound completely. Use of a vortex mixer or sonicator can aid dissolution. A common concentration for a mother liquor is 10-40 mg/mL.[4]

  • Filtration (Optional): For applications requiring high purity, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes or vials.

  • Storage: Immediately store the aliquots at -80°C until use.[4]

Protocol 2: General Outline for a Forced Degradation Study

This protocol provides a framework to assess the stability of the chalcone under various stress conditions. An unstressed sample in the same solvent should always be used as a control.

  • Prepare Stock: Prepare a stock solution of the chalcone in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals due to the expected instability of chalcones in basic conditions.[11] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for a set time period.

  • Thermal Degradation: Place an aliquot of the stock solution in a controlled-temperature oven (e.g., 80°C) for a set time period. Also, analyze the solid compound by thermogravimetry (TG) to determine the onset of decomposition.[12]

  • Photodegradation: Expose a clear vial containing the stock solution to a light source with a defined output (e.g., a UV lamp at 254 nm or 365 nm, or a photostability chamber).[8][15] Keep a parallel sample wrapped in foil as a dark control.

  • Analysis: Analyze all stressed samples and controls by a stability-indicating method, typically reverse-phase HPLC with UV or MS detection, to quantify the remaining parent compound and identify major degradants.[11]

Section 4: Visualizations

cluster_factors Causes chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone (Stable trans-Isomer) factors Stress Factors light Light (UV/Vis) isomer cis-Isomer light->isomer Isomerization ph pH (Acidic/Alkaline) hydrolysis Hydrolysis Products ph->hydrolysis cyclization Flavanone ph->cyclization Acid-catalyzed temp Temperature (Heat) thermal Thermal Decomposition Products temp->thermal oxygen Oxygen oxidation Oxidation Products oxygen->oxidation

Caption: Primary factors and pathways leading to compound degradation.

cluster_stress Apply Stress Conditions prep_node prep_node stress_node stress_node analysis_node analysis_node start Start: Solid Compound prep Prepare Stock Solution (e.g., in Methanol/ACN) start->prep aliquot Create Aliquots for Each Stress Condition + Control prep->aliquot acid Acid (HCl) aliquot->acid base Base (NaOH) aliquot->base oxid Oxidative (H₂O₂) aliquot->oxid heat Thermal aliquot->heat light Photolytic (UV) aliquot->light analyze Analyze All Samples (Stressed + Control) via HPLC/LC-MS acid->analyze base->analyze oxid->analyze heat->analyze light->analyze compare Quantify Parent Peak Area & Identify Degradant Peaks analyze->compare end End: Stability Profile compare->end

Caption: Experimental workflow for a forced degradation study.

References

overcoming solubility problems of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone. The information provided is intended to help overcome common challenges, particularly those related to its solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural chalcone (B49325) known for its potential anticancer and anti-inflammatory properties.[1][2] It is a hydrophobic compound, which can present challenges for its use in aqueous-based biological assays.[1]

Q2: What is the primary challenge when working with this chalcone in biological assays?

The main issue is its poor water solubility.[1] This can lead to compound precipitation in aqueous culture media, resulting in inaccurate and non-reproducible experimental results.

Q3: What is the recommended solvent for creating a stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. A stock solution with a concentration of up to 40 mg/mL in DMSO can be prepared.[1]

Q4: What is the maximum permissible concentration of DMSO in cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). Higher concentrations of DMSO can have direct effects on cell viability and function.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered due to the poor solubility of this compound.

Problem 1: My compound precipitates when added to the cell culture medium.

  • Cause: The aqueous environment of the culture medium causes the hydrophobic chalcone to come out of solution.

  • Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but remains below cytotoxic levels (ideally <0.5%). This may require preparing a more concentrated stock solution if the desired final concentration of the chalcone is high.

  • Solution 2: Use a Co-solvent System: A mixture of solvents can improve solubility. For in vivo studies, a common formulation includes DMSO, PEG300, and Tween 80.[1] For in vitro assays, a combination of DMSO with a less toxic co-solvent like polyethylene (B3416737) glycol (PEG) might be beneficial.

  • Solution 3: Prepare a Cyclodextrin (B1172386) Inclusion Complex: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] See the detailed protocol below.

  • Solution 4: Formulate as a Nanoemulsion: Nanoemulsions are stable, sub-micron sized oil-in-water dispersions that can effectively deliver hydrophobic compounds in aqueous media.[4][5][6][7] A detailed protocol is provided below.

Problem 2: I am observing inconsistent results in my biological assays.

  • Cause: Inconsistent results are often a consequence of poor solubility. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments.

  • Solution 1: Visual Inspection: Always visually inspect your prepared solutions and the final assay wells for any signs of precipitation. Solutions should be clear.

  • Solution 2: Sonication: Briefly sonicating the stock solution before dilution and the final working solution can help to break up any small aggregates and improve dissolution.

  • Solution 3: Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or pre-rinsing pipette tips with the solvent can help mitigate this issue.

  • Solution 4: Serum Interaction: The chalcone may interact with proteins in the fetal bovine serum (FBS) in the culture medium, leading to precipitation. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line permits.

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound in a common organic solvent.

SolventConcentrationSource
Dimethyl Sulfoxide (DMSO)up to 40 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Chalcone-Cyclodextrin Inclusion Complex

This protocol describes a general method for encapsulating a hydrophobic chalcone within a cyclodextrin molecule to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin for increased solubility)

  • Deionized water

  • Ethanol or another suitable organic solvent

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for lyophilization method)

Method 1: Kneading

  • Prepare a paste by adding a small amount of water to a specific molar ratio of β-cyclodextrin in a mortar.

  • Dissolve the chalcone in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the chalcone solution to the β-cyclodextrin paste while continuously kneading with the pestle for at least 30 minutes.

  • The resulting paste is then dried under vacuum or in an oven at a controlled temperature.

  • The dried complex is pulverized to obtain a fine powder.

Method 2: Co-precipitation

  • Dissolve the chalcone in a suitable organic solvent.

  • In a separate container, dissolve an equimolar amount of β-cyclodextrin in deionized water, with gentle heating if necessary.

  • Slowly add the chalcone solution to the aqueous β-cyclodextrin solution with vigorous stirring.

  • Continue stirring for several hours at room temperature.

  • The resulting precipitate (the inclusion complex) is collected by filtration, washed with a small amount of cold water or the organic solvent to remove any uncomplexed material, and then dried.

Method 3: Lyophilization (Freeze-Drying) [8]

  • Dissolve the chalcone in a minimal amount of a suitable solvent (e.g., ethanol).

  • Dissolve the desired molar ratio of cyclodextrin in deionized water.

  • Mix the two solutions and stir for 24 hours to allow for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution to obtain a powdered form of the inclusion complex.

Protocol 2: Formulation of a Chalcone-Loaded Nanoemulsion

This protocol provides a general guideline for preparing an oil-in-water (O/W) nanoemulsion for the delivery of the hydrophobic chalcone.

Materials:

  • This compound

  • A suitable oil (e.g., medium-chain triglycerides, olive oil, etc.)

  • A surfactant (e.g., Tween 80, Polysorbate 80)

  • A co-surfactant (e.g., Transcutol, PEG 400)

  • Deionized water

  • High-shear homogenizer or ultrasonicator

Method: High-Energy Emulsification [5][7]

  • Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil. Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. This will form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-shear homogenizer or an ultrasonicator. The duration and intensity of homogenization will need to be optimized to achieve the desired droplet size (typically in the range of 20-200 nm).

  • Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

Signaling Pathways and Experimental Workflows

Based on studies of structurally related chalcones, this compound is likely to modulate key signaling pathways involved in inflammation and cancer cell proliferation. The following diagrams illustrate these potential pathways and a general workflow for solubility testing.

G cluster_solubility Solubility Troubleshooting Workflow start Start: Solubility Problem stock_sol Prepare Concentrated Stock in DMSO start->stock_sol precipitate Precipitation in Media? stock_sol->precipitate optimize_dmso Optimize Final DMSO Concentration (<0.5%) precipitate->optimize_dmso Yes success Proceed with Assay precipitate->success No optimize_dmso->success formulation Consider Advanced Formulations optimize_dmso->formulation Still Precipitates cyclodextrin Cyclodextrin Inclusion Complex formulation->cyclodextrin nanoemulsion Nanoemulsion Formulation formulation->nanoemulsion cyclodextrin->success nanoemulsion->success

A workflow for troubleshooting solubility issues.

G cluster_nfkb Potential Inhibition of NF-κB Signaling stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Activation stimulus->ikk chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone chalcone->ikk Inhibits ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) nfkb->gene

Potential NF-κB pathway inhibition by the chalcone.

G cluster_mapk_pi3k Potential Modulation of MAPK and PI3K/Akt Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway growth_factors Growth Factors/ Stress Stimuli pi3k PI3K growth_factors->pi3k erk ERK growth_factors->erk jnk_p38 JNK / p38 growth_factors->jnk_p38 chalcone 2'-Hydroxy-3,4,4',6'- Tetramethoxychalcone akt Akt chalcone->akt Modulates chalcone->erk Modulates chalcone->jnk_p38 Modulates pi3k->akt cell_outcomes Cell Proliferation, Survival, Inflammation akt->cell_outcomes erk->cell_outcomes jnk_p38->cell_outcomes

Potential modulation of MAPK and PI3K/Akt pathways.

References

Technical Support Center: Characterization of Synthetic Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of synthetic chalcones. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the experimental analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: How can I reliably determine the purity of my synthetic chalcone (B49325)?

A1: Purity determination is critical. A combination of techniques is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot on the TLC plate is a good indication of purity, but not definitive. It's an excellent tool for monitoring reaction progress.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A sharp, symmetrical peak for your chalcone with a purity level (often determined by area percentage) of >95% is typically considered pure for many applications.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities, such as residual starting materials (aldehydes or ketones) or solvents, even at low levels. The absence of unexpected signals and correct integration ratios are key indicators of purity.

  • Melting Point: A sharp melting point range (typically within 1-2 °C) that matches the literature value for a known chalcone suggests high purity. A broad melting range often indicates the presence of impurities.

Q2: How can I distinguish between the E (trans) and Z (cis) isomers of my chalcone using ¹H NMR?

A2: The key is the coupling constant (J-value) between the two vinylic protons (Hα and Hβ) on the α,β-unsaturated system.[3]

  • E (trans) Isomer: The Hα and Hβ protons are on opposite sides of the double bond, resulting in a large coupling constant, typically in the range of 15-16 Hz.[3] This isomer is generally the more thermodynamically stable and is the major product in most syntheses.[4][5]

  • Z (cis) Isomer: The Hα and Hβ protons are on the same side of the double bond, leading to a smaller coupling constant, usually around 8 Hz.[3]

Q3: My chalcone is poorly soluble. What solvents can I use for analysis?

A3: Chalcones, being largely nonpolar, often have poor solubility in aqueous solutions but are soluble in many organic solvents.[4]

Q4: My purified chalcone sample is changing color or degrading over time. What is happening and how can I prevent it?

A4: Chalcones can be susceptible to degradation.

  • Instability: Some chalcones are unstable in acidic or alkaline environments.[8] They can also be sensitive to light (photolabile) and air (oxidation).[8]

  • Storage: To prevent degradation, store your pure chalcone as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (e.g., in a refrigerator or freezer). If in solution, use fresh solutions for experiments and avoid prolonged storage.

Q5: What are common side products in a Claisen-Schmidt condensation for chalcone synthesis, and how can I identify them?

A5: The Claisen-Schmidt condensation may produce side products that can complicate purification and characterization.[9]

  • Unreacted Starting Materials: Residual aromatic aldehyde or acetophenone (B1666503) are the most common impurities. These can often be identified by comparing the ¹H NMR or TLC of the crude product with the starting materials.

  • Self-Condensation Products: The ketone can react with itself in a self-condensation reaction, particularly if it is enolizable.[9]

  • Cannizzaro Reaction: If the aromatic aldehyde is non-enolizable, it may undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.[9]

  • Michael Adducts: The α,β-unsaturated system of the chalcone can react with another enolate molecule in a Michael addition.

Troubleshooting Guides

Problem: Unexpected peaks in my ¹H NMR spectrum.

This guide will help you identify the source of unexpected signals in your ¹H NMR spectrum.

Observation Possible Cause Troubleshooting Step
Signals corresponding to your starting aldehyde or ketone.Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of starting materials. If the reaction is stalled, consider increasing the reaction time, temperature, or amount of catalyst.
A broad singlet around 1.5-1.6 ppm (in CDCl₃) or ~3.3 ppm (in DMSO-d₆).Residual water.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction and workup.
Sharp singlets at known chemical shifts (e.g., 7.26 ppm for CHCl₃, 2.50 ppm for DMSO-d₅, 2.05 ppm for acetone).Residual solvent from purification.Dry the sample under high vacuum for an extended period to remove residual solvents.
Complex multiplets that do not correspond to the chalcone structure.Formation of side products (e.g., from self-condensation).Optimize reaction conditions (e.g., temperature, order of addition of reagents) to minimize side reactions.[9] Purify the product carefully using column chromatography or recrystallization.[9]
Problem: My mass spectrometry data doesn't match the expected molecular weight.

Use this guide to troubleshoot discrepancies in your mass spectrometry results.

Observation Possible Cause Troubleshooting Step
M+23 peak ([M+Na]⁺) is more intense than the M+1 peak ([M+H]⁺).Sodium adduct formation.This is common in electrospray ionization (ESI). The presence of sodium adducts is not necessarily an issue, but if a strong protonated molecule peak is desired, ensure glassware is clean and solvents are of high purity.
A peak at [2M+H]⁺ or [2M+Na]⁺.Dimer formation in the ion source.Reduce the concentration of the sample being injected into the mass spectrometer.
The observed mass is significantly different from the calculated mass.Incorrect product or presence of a major impurity.Re-evaluate other characterization data (NMR, IR). Re-purify the sample and re-run the analysis.
No molecular ion peak is observed, only fragmentation peaks.The molecule is unstable under the ionization conditions.Try a softer ionization technique if available (e.g., switch from EI to ESI).

Data & Protocols

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for Chalcone Protons

Proton Chemical Shift (ppm) Multiplicity Typical Coupling Constant (J) in Hz
Hα (vinylic)7.15 - 8.23[3][10]Doublet[10]trans: 15-16[3][10]
Hβ (vinylic)7.45 - 8.07[3][10]Doublet[10]trans: 15-16[3][10]
Aromatic Protons6.9 - 8.1[3][10]Multiplet[3]-
2'-OH (with intramolecular H-bond)10.41 - 13.23[3][10]Singlet[3]-

Table 2: Common TLC Solvent Systems for Chalcone Purification

Chalcone Polarity Recommended Solvent System Typical Ratio (v/v)
NonpolarHexane / Ethyl Acetate9:1 to 7:3[1]
Moderately PolarHexane / Ethyl Acetate7:3 to 1:1[1][11]
PolarDichloromethane / Methanol99:1 to 95:5[1]
Very PolarEthyl Acetate / Methanol98:2 to 90:10[12]
Experimental Protocols

Protocol 1: General Procedure for Monitoring Chalcone Synthesis by TLC

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.

  • Spot the Plate: Dissolve small amounts of your starting materials (aldehyde and ketone) in a suitable solvent (e.g., ethyl acetate) to create reference spots. On the origin line, spot the aldehyde, the ketone, and a co-spot (both aldehyde and ketone in the same spot). As the reaction proceeds, take small aliquots of the reaction mixture, dilute with a solvent, and spot it on the plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate).[1] Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and allow the solvent to evaporate completely. Visualize the spots under a UV lamp (typically at 254 nm), as most chalcones are UV-active.[1] Circle the spots with a pencil. The disappearance of starting material spots and the appearance of a new, typically less polar (higher Rf), product spot indicates the reaction is progressing.

Protocol 2: Standard Protocol for ¹H NMR Characterization of Chalcones

  • Sample Preparation: Dissolve 5-10 mg of the purified chalcone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Chemical Shift: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate all peaks to determine the relative number of protons for each signal. The integration should correspond to the number of protons in the proposed chalcone structure.

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to gain information about neighboring protons.

    • Coupling Constants: For the vinylic protons, calculate the J-value to determine the stereochemistry (E or Z). A J-value of ~15-16 Hz confirms the E (trans) isomer.[3]

Visualizations

Chalcone_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Start Aldehyde + Ketone Reaction Claisen-Schmidt Condensation (Base or Acid Catalyst) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry NMR->MS Purity HPLC / Melting Point MS->Purity Final Pure Chalcone Purity->Final

Caption: A typical workflow for chalcone synthesis and characterization.

Troubleshooting_Purity Start Crude Product Analysis (TLC / 1H NMR) Single_Spot Single Major Spot/Product in TLC/NMR? Start->Single_Spot Yes_Pure Proceed to Recrystallization for Final Purity Single_Spot->Yes_Pure Yes No_Impure Multiple Spots / Impurity Peaks Single_Spot->No_Impure No Identify_Impurity Identify Impurities (Starting Material / Side Product) No_Impure->Identify_Impurity SM_Impurity Residual Starting Material Identify_Impurity->SM_Impurity Known Side_Product Unknown Side Product Identify_Impurity->Side_Product Unknown Optimize Optimize Reaction (Time, Temp) SM_Impurity->Optimize Column Purify by Column Chromatography Side_Product->Column Optimize->Start Re-run Reaction & Re-analyze Column->Start Re-analyze

Caption: A decision tree for troubleshooting chalcone purity issues.

References

Validation & Comparative

A Comparative Analysis of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing quest for novel and more effective anticancer therapeutics, natural compounds have emerged as a promising source of lead structures. Among these, chalcones, a class of plant-derived polyphenolic compounds, have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive benchmarking of a specific natural chalcone (B49325), 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, against established anticancer drugs.[1] The objective is to present a clear, data-driven comparison of its in vitro efficacy and to elucidate its mechanism of action in comparison to well-known chemotherapeutic agents.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a potential anticancer agent. While direct comparative studies for this compound against a standard panel of anticancer drugs are not extensively available in the public domain, this guide compiles available data for the target compound and related chalcones, alongside benchmark IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Comparative IC50 Values of this compound and Standard Anticancer Drugs against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)
This compound Active[1]NDNDND
Related Chalcone: 2-Chloro-2',4',6'-trimethoxychalcone7-20 µM[2]7-20 µM[2]NDND
Related Chalcone: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeND9.99 µM[3]NDND
Related Chalcone: C1 (a 2'-hydroxy chalcone)NDNDND37.07 µM[4]
Doxorubicin 0.1 - 2.5 µM[5]> 20 µM[5]0.34 - 2.9 µM[5]ND
Cisplatin ND15.1 µM[6]21.3 µM[6]ND
Paclitaxel NDNDNDND

ND: No data available in the searched sources.

Mechanisms of Anticancer Action

Chalcones exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. Evidence suggests that this compound and related chalcones trigger this process.

Table 2: Quantitative Apoptosis Data for a Related 2'-Hydroxy Chalcone Derivative (C1) in HCT116 Cells

TreatmentPercentage of Apoptotic Cells
ControlNot Reported
5-Fluorouracil (5-FU)45 ± 0.87%[4]
2'-Hydroxy Chalcone Derivative (C1)42.4 ± 2.25%[4]
2'-Hydroxy Chalcone Derivative (C2)40 ± 2.5%[4]
2'-Hydroxy Chalcone Derivative (C3)38.7 ± 0.94%[4]

Data from a study on 2'-hydroxy chalcone derivatives, providing a proxy for the potential apoptotic activity of the target compound.[4]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy for inhibiting cancer cell proliferation. Many chalcones have been shown to cause an accumulation of cells in specific phases of the cell cycle, thereby preventing their division. For instance, a novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has been shown to induce G2/M phase arrest in esophageal cancer cells.[7]

Table 3: Cell Cycle Analysis of a Chalcone Derivative in MCF-7 Cells

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlNot ReportedNot Reported15.19%[8]
Chalcone Derivative (2 µM)Not ReportedNot Reported84.55%[8]

This data for a related chalcone illustrates the potential for significant cell cycle arrest.[8]

Signaling Pathways

The anticancer effects of chalcones are mediated by their interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and death.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Some chalcones have been shown to inhibit the NF-κB signaling pathway, contributing to their pro-apoptotic and anti-proliferative effects.

NF_kB_Pathway cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Chalcone Chalcone Chalcone->IKK Inhibits PI3K_AKT_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind to PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to generate Akt Akt PIP3->Akt Recruits & Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Chalcone Chalcone Chalcone->PI3K Inhibits MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F

References

Unveiling the Molecular Targets of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone (HTMC), a natural chalcone (B49325) derivative, and its confirmed molecular targets. By presenting key experimental data and detailed methodologies, this document aims to facilitate further research and development of HTMC and related compounds as potential therapeutic agents.

Confirmed Molecular Targets and Comparative Efficacy

This compound has been identified as a compound with dual activities, exhibiting both anticancer effects against breast cancer cells and inhibitory action on the Breast Cancer Resistance Protein (BCRP), a key transporter involved in multidrug resistance.[1][2]

Table 1: Comparative Cytotoxicity against MCF-7 Breast Cancer Cells
Compound NameCell LineIC50 (µM)Reference
Nitro ChalconeMCF-714.75 µg/mL[3]
Trifluoromethyl ChalconeMCF-713.75 µg/mL[3]
Chalcone 12MCF-74.19 ± 1.04[4]
Chalcone 13MCF-73.30 ± 0.92[4]

Note: The IC50 values for Nitro and Trifluoromethyl Chalcones are presented in µg/mL as reported in the source.

Table 2: Comparative BCRP Inhibition

HTMC is a known inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] The number and position of methoxy (B1213986) groups on the chalcone scaffold have been shown to be critical for both BCRP inhibition and cytotoxicity.[5] For a comprehensive understanding, Table 2 includes data for other known BCRP inhibitors.

Compound NameTargetIC50 (µM)CommentsReference
This compound BCRP Data not available Confirmed BCRP inhibitor [1][2]
Ko143Bcrp-Potent Bcrp inhibitor[6]
Compound 27 (a 6'-hydroxyl-2',4'-dimethoxy-1-phenyl chalcone)ABCG2< 0.5Potent and selective inhibitor with low toxicity[5]
Compound 38 (an N-methyl-1-indolyl chalcone)ABCG2< 0.5Potent and selective inhibitor with low toxicity[5]

Signaling Pathways and Mechanisms of Action

Chalcones, as a class of compounds, are known to modulate various signaling pathways, contributing to their anticancer and anti-inflammatory properties. While the specific pathways affected by HTMC require further elucidation, related chalcones have been shown to act through several mechanisms, including the inhibition of NF-κB, induction of reactive oxygen species (ROS), and disruption of tubulin polymerization.

NF-κB Inhibition Pathway

Several hydroxychalcones have been demonstrated to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. This is a crucial pathway that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

NF-κB Inhibition Pathway by Chalcones cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK IκBα_P p-IκBα IKK->IκBα_P Phosphorylation IκBα IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB IκBα->IκBα_P NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation Chalcones Chalcones Chalcones->IKK Inhibition Chalcones->NF-κB_n Inhibition of Translocation DNA DNA NF-κB_n->DNA Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription

Caption: Chalcones can inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of HTMC and related compounds, this section outlines the general methodologies for key experiments.

BCRP Inhibition Assay (Hoechst 33342 Accumulation Assay)

This assay is commonly used to determine the inhibitory activity of compounds on the BCRP transporter.

BCRP Inhibition Assay Workflow Start Start Seed Cells Seed BCRP-expressing cells (e.g., MCF-7/MX, MDCKII-BCRP) Start->Seed Cells Pre-incubation Pre-incubate cells with HTMC or control inhibitor Seed Cells->Pre-incubation Add Substrate Add fluorescent BCRP substrate (e.g., Hoechst 33342) Pre-incubation->Add Substrate Incubation Incubate for a defined period Add Substrate->Incubation Wash Wash cells to remove extracellular substrate Incubation->Wash Measure Fluorescence Measure intracellular fluorescence (Fluorometer/Microscope) Wash->Measure Fluorescence Analyze Data Calculate IC50 value Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Workflow for determining BCRP inhibition using a fluorescent substrate accumulation assay.

Detailed Methodology:

  • Cell Culture: BCRP-overexpressing cells (e.g., MCF-7/MX, MDCKII-BCRP) are cultured to confluence in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of HTMC or a known BCRP inhibitor (e.g., Ko143) for a specified time.

  • Substrate Addition: A fluorescent BCRP substrate, such as Hoechst 33342, is added to each well.

  • Incubation: The plate is incubated at 37°C for a period that allows for substrate accumulation in control cells.

  • Washing: The cells are washed with a cold buffer to remove the extracellular substrate.

  • Fluorescence Measurement: The intracellular fluorescence is quantified using a fluorescence plate reader or fluorescence microscopy.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Cytotoxicity Assay Workflow Start Start Seed Cells Seed cancer cells (e.g., MCF-7) Start->Seed Cells Compound Treatment Treat cells with various concentrations of HTMC Seed Cells->Compound Treatment Incubation Incubate for 24-72 hours Compound Treatment->Incubation Add MTT Add MTT reagent to each well Incubation->Add MTT Incubate MTT Incubate to allow formazan crystal formation Add MTT->Incubate MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate MTT->Solubilize Measure Absorbance Measure absorbance at ~570 nm Solubilize->Measure Absorbance Analyze Data Calculate IC50 value Measure Absorbance->Analyze Data End End Analyze Data->End

References

Unveiling the BCRP Inhibitory Potential of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of BCRP Inhibitors

2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone is a natural chalcone (B49325) recognized for its potential anticancer and BCRP inhibitory activities.[1][2] Although a specific IC50 value for HTMC is not documented in the reviewed literature, the inhibitory potency of various chalcone derivatives against BCRP has been evaluated. This allows for a qualitative and semi-quantitative comparison to understand the potential efficacy of HTMC.

Several studies have investigated the structure-activity relationship of chalcones in BCRP inhibition, highlighting the importance of hydroxyl and methoxy (B1213986) substitutions on the A and B rings for inhibitory activity.[3][4][5] For instance, certain chalcone derivatives have demonstrated potent BCRP inhibition with IC50 values in the submicromolar range.[3][4]

For a broader perspective, the table below includes IC50 values for well-characterized BCRP inhibitors and other chalcone derivatives, providing a benchmark for the anticipated potency of HTMC.

Compound/InhibitorTypeTargetIC50 Value (µM)Cell Line / Assay System
This compound (HTMC) ChalconeBCRPNot Reported-
Chalcone Derivative (Compound 27)ChalconeBCRP< 0.5Mitoxantrone (B413) efflux in ABCG2-transfected HEK293 cells
Chalcone Derivative (Compound 38)ChalconeBCRP< 0.5Mitoxantrone efflux in ABCG2-transfected HEK293 cells
Other Chalcone DerivativesChalconeBCRP0.8 - 4.3MCF-7, HeLa, and WiDr cancer cells
Ko143Known BCRP InhibitorBCRP0.026-
GefitinibKnown BCRP InhibitorBCRP1.01 ± 0.30Membrane vesicles from K562/BCRP cells

Note: The IC50 values for "Other Chalcone Derivatives" represent a range observed in various studies and are included for general comparison.

Experimental Protocols for BCRP Inhibition Assays

The validation of BCRP inhibitory activity typically involves in vitro assays using cell lines that overexpress the BCRP transporter or membrane vesicles derived from these cells. Common methodologies are outlined below.

Cell-Based Substrate Accumulation Assays

This is a widely used method to assess the ability of a test compound to inhibit the efflux of a known BCRP substrate from cancer cells.

  • Cell Lines: Human breast cancer cell line (e.g., MCF-7) and its mitoxantrone-resistant variant (MCF-7/MX), or Madin-Darby canine kidney cells transfected with the human BCRP gene (MDCKII-BCRP) are commonly used.

  • BCRP Substrates: Fluorescent substrates such as Hoechst 33342 or the anticancer drug mitoxantrone are frequently employed.[5][6]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then incubated with the BCRP substrate in the presence and absence of varying concentrations of the test compound (e.g., HTMC).

    • After a defined incubation period, the intracellular accumulation of the fluorescent substrate is measured using a fluorescence plate reader or flow cytometry.

    • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of BCRP-mediated efflux.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Vesicular Transport Assay

This method utilizes inside-out membrane vesicles isolated from cells overexpressing BCRP to directly measure the inhibition of ATP-dependent transport of a substrate into the vesicles.[7]

  • Vesicles: Membrane vesicles are prepared from BCRP-overexpressing cells (e.g., HEK293-BCRP).

  • Substrate: A radiolabeled or fluorescent BCRP substrate is used.

  • Procedure:

    • Vesicles are incubated with the substrate and the test compound in the presence of ATP.

    • The reaction is stopped, and the amount of substrate transported into the vesicles is quantified.

  • Data Analysis: The IC50 value is determined by measuring the reduction in substrate transport at various concentrations of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based BCRP inhibition assay.

BCRP_Inhibition_Assay_Workflow Workflow for Cell-Based BCRP Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture BCRP-overexpressing cells (e.g., MCF-7/MX) seeding Seed cells into multi-well plates cell_culture->seeding add_compounds Add test compound (HTMC) at various concentrations seeding->add_compounds add_substrate Add fluorescent BCRP substrate (e.g., Hoechst 33342) add_compounds->add_substrate incubation Incubate for a defined period add_substrate->incubation measurement Measure intracellular fluorescence (Flow Cytometry / Plate Reader) incubation->measurement data_analysis Calculate percentage of inhibition measurement->data_analysis ic50_determination Determine IC50 value data_analysis->ic50_determination

Caption: Workflow for a cell-based BCRP inhibition assay.

Signaling Pathways in BCRP Regulation

The expression and function of BCRP are regulated by complex intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of BCRP.[8]

Activation of the PI3K/Akt signaling cascade has been shown to promote the expression and membrane localization of BCRP, thereby contributing to multidrug resistance.[1][9] Flavonoids, the class of compounds to which chalcones belong, have been reported to modulate the PI3K/Akt/mTOR pathway.[[“]][[“]][12][13] This suggests that the inhibitory effect of HTMC on BCRP might not only be due to direct interaction with the transporter but could also involve the modulation of signaling pathways that regulate BCRP expression and function.

Visualizing the Signaling Pathway

The following diagram illustrates the role of the PI3K/Akt pathway in regulating BCRP and the potential point of intervention for inhibitors like flavonoids.

BCRP_Signaling_Pathway PI3K/Akt Signaling Pathway in BCRP Regulation cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects cluster_outcome Cellular Outcome growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcrp_expression Increased BCRP Gene Expression akt->bcrp_expression bcrp_translocation BCRP Translocation to Membrane akt->bcrp_translocation mdr Multidrug Resistance bcrp_expression->mdr bcrp_translocation->mdr inhibitor Flavonoids (e.g., HTMC) inhibitor->pi3k Inhibition

Caption: PI3K/Akt pathway in BCRP regulation.

References

Safety Operating Guide

Safe Disposal of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is essential to be aware of the potential hazards associated with 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone. Based on SDSs for related chalcone (B49325) compounds, this substance should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[2][3]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated.

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

cluster_prep Preparation cluster_disposal Disposal PPE 1. Don Appropriate PPE Segregate 2. Segregate Chemical Waste PPE->Segregate Ensure safety Collect 3. Collect Solid Waste Segregate->Collect Prevent reaction Label 4. Label Waste Container Collect->Label Clear identification Store 5. Store Securely Label->Store Await pickup Arrange 6. Arrange for Professional Disposal Store->Arrange Final step

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocol for Disposal:

  • Don Appropriate Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Segregate Chemical Waste: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.

  • Collect Solid Waste: Carefully sweep up the solid this compound using a brush and dustpan.[2] Avoid generating dust. Place the collected material into a clearly labeled, sealable, and chemically compatible waste container.

  • Label Waste Container: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS number: "10496-67-0"[1][4][5]

    • The words "Hazardous Waste"

    • The date of accumulation

    • The primary hazards (e.g., "Irritant")

  • Store Securely: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal. Never dispose of this chemical down the drain or in the regular trash.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary to mitigate harm.

cluster_response Immediate Response cluster_cleanup Cleanup & First Aid Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate (if safe) Spill->Ventilate FirstAid Administer First Aid Spill->FirstAid If Exposed Contain Contain Spill Evacuate->Contain Ventilate->Contain Cleanup Clean Spill with Proper PPE Contain->Cleanup

Figure 2. Logical flow for responding to a chemical spill or exposure.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Essential Safety and Operational Guide for Handling 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone. Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment. The toxicological properties of this specific compound have not been thoroughly investigated; therefore, the following guidance is based on best practices for handling novel chemical compounds and data from structurally similar chalcones.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] Engineering controls, such as a chemical fume hood, should be the primary line of defense, supplemented by the equipment detailed below.

Protection AreaEquipmentSpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1][2]
Skin/Body Chemical-Resistant Lab CoatA long-sleeved lab coat, fully buttoned, is required.
Hands Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[1][2][3] Double-gloving is advised. Always check the manufacturer's chemical resistance guide for compatibility and inspect gloves for any degradation before use.[3]
Respiratory NIOSH-Approved RespiratorRequired if handling the solid outside of a chemical fume hood or if dust generation is likely. A minimum of an N95-rated respirator should be used, ensuring proper fit testing and training.[1]

Operational Plan: Handling and Disposal

Handling Protocol:

  • Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Pre-Experiment Preparation : Before handling the compound, gather all necessary materials, including spatulas, weigh paper or boats, appropriate glassware, solvents, and designated waste containers.

  • Safety Equipment Verification : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1]

  • Donning PPE : Put on all required personal protective equipment as specified in the table above before entering the designated handling area.

  • Weighing and Transfer : Carefully weigh the desired amount of the compound on weigh paper or in a weigh boat. Use a spatula to gently transfer the solid, avoiding the generation of dust.[1]

  • Dissolution : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[2]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.

Disposal Plan:

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Unused compound, contaminated weigh boats, gloves, and other disposable materials should be collected in a dedicated, sealed, and chemically-resistant container. Label the container as "Hazardous Waste: Organic Solid" with the full chemical name.[1]
Liquid Waste Solutions containing the compound and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Experimental Workflow

prep Preparation - Verify fume hood - Gather materials - Inspect PPE don_ppe Don PPE - Lab coat - Double gloves - Goggles/Face shield - Respirator (if needed) prep->don_ppe handling Handling - Weighing - Transferring - Dissolving don_ppe->handling experiment Experimentation - Reaction setup - Monitoring handling->experiment cleanup Post-Experiment - Decontaminate surfaces - Segregate waste experiment->cleanup doff_ppe Doff PPE - Remove in correct order cleanup->doff_ppe dispose Waste Disposal - Label containers - Store in designated area cleanup->dispose wash Personal Hygiene - Wash hands thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.